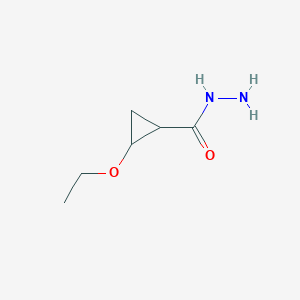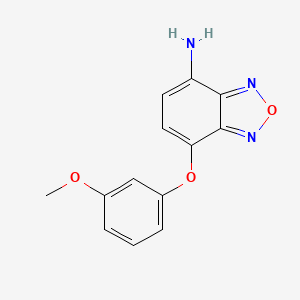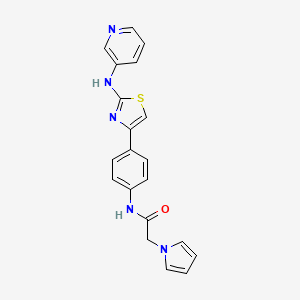
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide, commonly known as PTA-618, is a small molecule compound that has been extensively studied for its potential therapeutic applications. PTA-618 is a member of the family of pyrrole-based compounds, which have been shown to possess a wide range of biological activities. In
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A study by Fahim and Ismael (2019) explored the reactivity of acetamide derivatives, including those similar to the target compound, towards nitrogen-based nucleophiles, resulting in various synthesized compounds with good antimicrobial activity (Fahim & Ismael, 2019).
Anticancer Properties
- Src Kinase Inhibitory and Anticancer Activities : Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives, showing inhibition of c-Src kinase and anticancer activity against various carcinoma cells (Fallah-Tafti et al., 2011).
- Antiproliferative Activity Studies : Research by Alqahtani and Bayazeed (2020) on pyridine linked thiazole derivatives demonstrated promising anticancer activity against several cancer cell lines (Alqahtani & Bayazeed, 2020).
Insecticidal Properties
- Insecticidal Assessment Against Cotton Leafworm : Fadda et al. (2017) conducted a study on heterocycles incorporating a thiadiazole moiety, which showed insecticidal properties against Spodoptera littoralis (Fadda et al., 2017).
Metabolic Stability in Drug Development
- Investigations on Phosphoinositide 3-kinase (PI3K)/mTOR Inhibitors : Stec et al. (2011) researched the metabolic stability of a potent inhibitor of PI3Kα and mTOR, suggesting modifications to improve stability, which is crucial for drug development (Stec et al., 2011).
properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c26-19(13-25-10-1-2-11-25)22-16-7-5-15(6-8-16)18-14-27-20(24-18)23-17-4-3-9-21-12-17/h1-12,14H,13H2,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEBYBOWIITVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2843692.png)
![Benzo[1,3]dioxol-5-yl-[4-(4-nitro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B2843697.png)
![1-[(3-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2843698.png)

![2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid](/img/structure/B2843701.png)
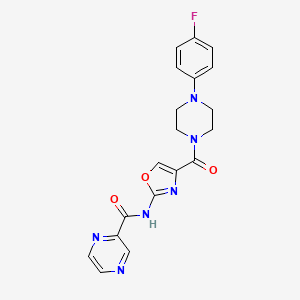
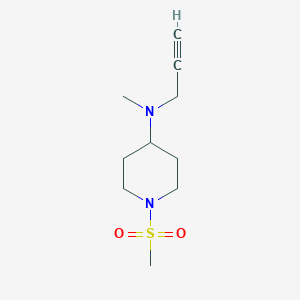
![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide](/img/structure/B2843705.png)

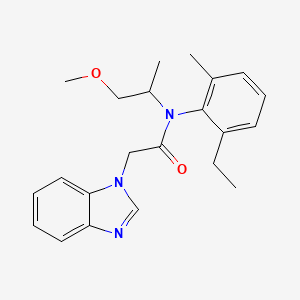
![4-(4-fluorobenzyl)-5-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2843709.png)

